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Compound of Interest

Compound Name: Umbralisib Tosylate

Cat. No.: B8752720

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preclinical pharmacokinetics (PK) and
pharmacodynamics (PD) of Umbralisib Tosylate (also known as TGR-1202), a potent and
selective dual inhibitor of phosphatidylinositol 3-kinase delta (PI3Kd) and casein kinase 1
epsilon (CK1g). Umbralisib was developed for the treatment of hematologic malignancies and
received accelerated FDA approval for relapsed or refractory marginal zone lymphoma and
follicular lymphoma, though this approval was later withdrawn due to safety concerns in other
trials. This guide focuses on the foundational preclinical data that characterized its activity and
disposition.

Core Pharmacological Attributes

Umbralisib is a second-generation PI3Kd inhibitor designed to offer an improved safety profile
compared to first-generation agents in its class. Its dual mechanism of action, inhibiting both
PI3Kd and CKlg, is unique and contributes to its distinct biological effects.

Table 1: In Vitro Potency of Umbralisib

Target Assay Type Potency (EC50)
PI3Kd Biochemical Assay 22.2nM
CKle Biochemical Assay 6.0 uM
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Preclinical Pharmacokinetics

Detailed pharmacokinetic studies in multiple preclinical species are essential to understand a
drug's absorption, distribution, metabolism, and excretion (ADME) profile and to project human
pharmacokinetics. While comprehensive, directly comparable tables of preclinical PK
parameters for umbralisib are not readily available in the public domain, data from studies in
rats provide valuable insights.

Table 2: Pharmacokinetic Parameters of Umbralisib in Rats

Parameter Value Conditions
AUCO - 5416.67 + 1451.85 ng/mL*h Single oral dose
Cmax Not explicitly stated Single oral dose
Oral LD50 3320 mg/kg[1]

AUCO - co: Area under the plasma concentration-time curve from time zero to infinity. Cmax:
Maximum plasma concentration. LD50: Median lethal dose.

Note: The AUC value was reported in a study investigating a drug-drug interaction with
sophocarpine. The Cmax was reported to be markedly diminished in the presence of
sophocarpine, but the baseline value was not provided in the abstract.

Metabolism and Excretion:

« In vitro studies have shown that umbralisib is metabolized by cytochrome P450 enzymes
CYP2C9, CYP3A4, and CYP1A2[1]

e In humans, following a single radiolabeled dose, approximately 81% of the dose was
recovered in feces (17% as unchanged drug) and 3% in urine (0.02% as unchanged drug).
[1] This suggests that fecal elimination is the primary route of excretion.

Preclinical Pharmacodynamics
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The pharmacodynamic effects of umbralisib have been characterized in a variety of in vitro and
in vivo preclinical models, demonstrating its ability to inhibit the PI3Kd signaling pathway and
exert anti-tumor activity.

In Vitro Pharmacodynamics

In vitro studies in various leukemia and lymphoma cell lines have demonstrated the
antiproliferative activity of umbralisib, with G150 (concentration causing 50% growth inhibition)
values ranging from 0.6 to 66 puM. Furthermore, umbralisib has been shown to inhibit CXCL12-
mediated cell adhesion and CCL19-mediated cell migration in lymphoma cell lines, key
processes in the trafficking and homing of malignant B-cells.[2]

A key pharmacodynamic marker for PI3K pathway inhibition is the phosphorylation of AKT
(PAKT). In human lymphoma and leukemia cell lines, umbralisib inhibited the phosphorylation
of AKT at Ser473 in a concentration-dependent manner, with inhibitory concentrations ranging
from 10 nM to 100 pM.

In Vivo Pharmacodynamics and Efficacy

The in vivo anti-tumor activity of umbralisib has been evaluated in xenograft models of
hematologic malignancies.

e MOLT-4 T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft Model: In NOD/SCID mice
bearing MOLT-4 tumors, oral administration of umbralisib at a dose of 150 mg/kg/day for 25
days resulted in a slower rate of tumor growth compared to the control group.

e Ep-TCL1 Adoptive Transfer Mouse Model of Chronic Lymphocytic Leukemia (CLL): In this
model, oral administration of umbralisib led to a marked reduction in pAKT in T cells,
confirming target engagement in vivo. Pharmacokinetic analyses in this model showed that
umbralisib was detectable in plasma for up to 16 hours post-dosing.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental approaches, the following diagrams are
provided in DOT language for use with Graphviz.
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Caption: Dual inhibition of PI3Kd and CK1e pathways by Umbralisib.

Experimental Workflow for In Vivo Xenograft Studies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Umbralisib Tosylate: A Preclinical Deep Dive into
Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8752720#pharmacokinetics-and-pharmacodynamics-
of-umbralisib-tosylate-in-preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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